formycin A

描述

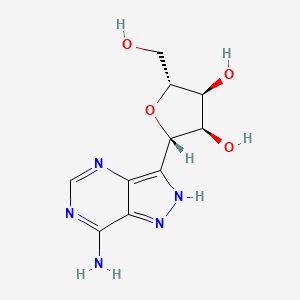

甲酰霉素是一种天然存在的化合物,属于C-核苷类。 它最初是从诺卡氏菌中分离出来,后来又从各种链霉菌中分离出来 。 甲酰霉素以其独特的结构而闻名,其核碱基通过碳-碳键连接到糖部分,而不是其他核苷中常见的碳-氮键 。这种结构特征赋予甲酰霉素显著的稳定性和独特的生物学特性。

准备方法

合成路线和反应条件: 甲酰霉素可以通过一系列化学反应合成,包括吡唑环的形成和随后的糖基化 。关键步骤包括:

- 从合适的先驱体形成吡唑环。

- 用糖部分对吡唑环进行糖基化,形成C-核苷键。

- 最终产物的纯化和分离。

工业生产方法: 甲酰霉素的工业生产涉及使用基因工程改造的链霉菌菌株进行发酵过程 。这些菌株经过优化,可以通过控制的发酵条件,包括温度、pH值和营养供应,生产高产率的甲酰霉素。

化学反应分析

Chemical Reactions and Transformations

The enzymes ForA and ForB convert formycin B 5′-monophosphate into formycin A 5′-monophosphate, using amination chemistry similar to that used in the synthesis of AMP from IMP in purine biosynthesis .

Role of ForT Enzyme

The enzyme ForT plays a key role in forming a carbon-carbon (C-C) bond in formycin . Scientists may be able to re-engineer ForT’s structure to accept a greater range of substrates and produce compounds that could form the basis of new antiviral drugs .

Gene Deletion Experiments

In-frame deletion experiments were conducted on the forC, forH, forU, forF, forT, and forL genes of S. kaniharaensis SF-557 . Except for the Δ forC and Δ forL mutants, this compound production from all other gene deletion mutants was either abolished or significantly suppressed. These results are consistent with the for cluster being responsible for this compound biosynthesis .

This compound as an Inhibitor

This compound is a C-nucleoside that inhibits the E. coli enzyme purine nucleoside phosphorylase (PNP) . It has also been shown to inhibit 5′-Methylthioadenosine/S-adenosylhomocysteine (MTA/AdoHcy) nucleosidase, an enzyme important in the recycling of methionine .

Precursor relationships

Formycin B is a precursor of this compound . Formycin B 5′-monophosphate is also the precursor of oxoformycin B .

科学研究应用

Chemical Properties and Structure

Formycin A is characterized by a C-glycosidic linkage between the ribosyl moiety and a pyrazolopyrimidine base. It is an isomer of adenosine, exhibiting unique structural properties that contribute to its biological activities. The compound's mechanism of action involves the inhibition of adenosine-utilizing enzymes, such as purine nucleoside phosphorylase and adenosine kinase, which are crucial in purine metabolism .

Antiviral Applications

1. Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1)

this compound has demonstrated potent inhibitory effects against HIV-1, with an effective concentration (EC50) of approximately 10 µM. Its mechanism involves interference with viral replication processes, making it a candidate for further development in HIV treatment .

2. Activity Against Influenza Virus

Research indicates that this compound also exhibits antiviral activity against influenza virus A. This broad-spectrum antiviral potential positions this compound as a valuable compound in the search for new antiviral agents .

Anticancer Properties

1. Selective Cytotoxicity in Prostate Cancer

Recent studies have shown that this compound selectively induces cell death in castration-resistant prostate cancer (CRPC) cells while sparing normal prostate cells. This selectivity is attributed to the upregulation of death receptor 5, suggesting its potential as a targeted therapy for advanced prostate cancer .

2. Effects on Other Cancer Types

this compound has also been investigated for its cytotoxic effects on various cancer cell lines, indicating its broad applicability in oncology. The ability to induce apoptosis in cancer cells presents opportunities for developing novel cancer therapies .

Molecular Biology Applications

1. RNA Synthesis Studies

this compound has been utilized in studies investigating RNA synthesis mechanisms. For instance, it was employed in organ culture experiments involving silkworm silk glands to analyze tRNA precursor processing . This application highlights its role as a research tool in understanding RNA biology.

2. Biosynthetic Pathway Elucidation

The biosynthesis of this compound has been studied extensively to understand the genetic and enzymatic pathways involved. The identification of the biosynthetic gene cluster from Streptomyces kaniharaensis has provided insights into the assembly of this unique C-nucleoside antibiotic . Such knowledge can facilitate the engineering of microbial strains for enhanced production of this compound and its analogs.

Comparative Data Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Antiviral | HIV-1 Inhibition | Inhibits viral replication; EC50 ~ 10 µM |

| Influenza Virus | Broad-spectrum antiviral activity | |

| Anticancer | Prostate Cancer | Selective cytotoxicity; upregulates death receptor 5 |

| Other Cancer Types | Induces apoptosis across various cancer cell lines | |

| Molecular Biology | RNA Synthesis Studies | Analyzes tRNA processing |

| Biosynthetic Pathway Studies | Identifies genetic pathways for antibiotic production |

相似化合物的比较

甲酰霉素在C-核苷中是独一无二的,因为它具有稳定性和生物活性 。类似的化合物包括:

吡唑呋喃: 另一种具有吡唑环的C-核苷,以其抗病毒特性而闻名.

噻唑呋喃: 一种具有噻唑环的C-核苷,用作抗肿瘤剂.

利巴韦林: 一种具有广谱抗病毒活性的合成核苷.

生物活性

Formycin A is a naturally occurring purine nucleoside antibiotic that has garnered significant attention due to its diverse biological activities, particularly its antiviral, antibacterial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Structure and Biosynthesis

This compound features a unique C-glycosidic linkage between the ribosyl moiety and a pyrazolopyrimidine base, which contributes to its biological activity. The biosynthetic pathway of this compound has been elucidated through genomic studies of Streptomyces kaniharaensis, revealing a complex gene cluster responsible for its production. Key enzymes involved include those that convert precursor molecules into the active form of this compound, highlighting the interplay between primary and secondary metabolic pathways in its biosynthesis .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| ForA | Catalyzes conversion of formycin B 5’-phosphate to this compound 5’-phosphate |

| ForB | Involved in the formation of the C-glycosidic bond |

| PurH | Links purine biosynthesis with formycin production |

Antiviral Properties

This compound exhibits potent antiviral activity against various viruses, including influenza virus types A and B, poliovirus, and vaccinia virus. The mechanism of action involves incorporation into viral RNA, disrupting viral replication processes. Notably, this compound has demonstrated an IC50 value of approximately 37.3 nM against influenza virus strains, indicating strong antiviral efficacy .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It has been shown to inhibit the growth of Ehrlich carcinoma cells in vitro and in vivo. The compound's ability to interfere with nucleic acid synthesis in cancer cells underlies its potential as an anticancer agent .

Antibacterial and Antiparasitic Effects

In addition to its antiviral and antitumor activities, this compound has demonstrated antibacterial effects against various pathogens. Its mechanism includes inhibition of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism in bacteria. This inhibition leads to an accumulation of toxic metabolites within bacterial cells .

Table 2: Biological Activity Summary of this compound

| Activity Type | Target Organism/Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Antiviral | Influenza Virus (A/WSN/33) | 37.3 | |

| Antitumor | Ehrlich Carcinoma | N/A | |

| Antibacterial | Various Bacterial Strains | N/A | |

| Antiparasitic | Leishmania spp. | N/A |

Case Study 1: Antiviral Efficacy Against Influenza

In a study conducted by Ishida et al., this compound was tested against several strains of influenza virus. The results indicated that it effectively inhibited viral propagation with minimal cytotoxicity towards host cells (MDCK cell line). The study highlighted the potential for developing this compound derivatives as antiviral agents against seasonal and pandemic influenza .

Case Study 2: Antitumor Activity in Animal Models

Hamao Umezawa's research on the antitumor effects of formycin revealed that treatment with formycin significantly reduced tumor size in mice models bearing Ehrlich carcinoma. This study provided insights into dosage optimization and the compound's pharmacokinetics, paving the way for clinical trials .

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for quantifying formycin A uptake in bacterial cells?

Cellular uptake of this compound can be quantified using UV absorption and LC–MS detection. UV absorption leverages its spectral shift (maximum at 294 nm) relative to the F12 medium (peak at ~220 nm). To correct for background noise (e.g., nutrient uptake by H. pylori), control samples without this compound are subtracted from experimental data using Eq. (1) . LC–MS provides higher precision (error ~3% vs. UV’s ~10%) but requires advanced instrumentation. For low concentrations (e.g., 35 µM), LC–MS is preferred, while UV suffices for higher concentrations (350 µM) .

Q. How does this compound inhibit bacterial enzymes, and what experimental models validate this?

this compound competitively inhibits purine nucleoside phosphorylase (PNP) in H. pylori by mimicking adenosine. Kinetic assays with variable substrate concentrations (e.g., m7Gua) and inhibitor doses (5–16 µM) confirm competitive inhibition via Lineweaver-Burk plots. Formycin B shows stronger inhibition (K₁ = 0.96 µM) than this compound, attributed to structural differences in the ribose moiety .

Q. What are the key challenges in detecting this compound in cellular uptake experiments?

Overlap between this compound’s UV spectrum (294 nm) and F12 medium components necessitates background subtraction. Additionally, bacterial metabolic byproducts or nutrient absorption can confound results. Including controls incubated at 4°C (to halt active transport) and 37°C isolates temperature-dependent uptake .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound uptake data across detection methods?

Discrepancies between UV and LC–MS data (e.g., 29.5 µM vs. 15.9 µM uptake at 350 µM) arise from methodological limitations. UV’s higher error (~10%) stems from spectral overlap, while LC–MS’s sensitivity depends on ionization efficiency. Cross-validation using both methods and partitioning coefficient analysis (log P = −1.90 for this compound) clarifies passive vs. active transport mechanisms .

Q. What genetic evidence supports the biosynthesis pathway of this compound in Streptomyces kaniharaensis?

Genome sequencing of S. kaniharaensis revealed a secondary for gene cluster with ~50% similarity to primary pur genes (e.g., purA, purB). Gene deletion studies (ΔforC, ΔforH) abolished this compound production, confirming their role in biosynthesis. Isotopic labeling traced the pyrazolopyrimidine core to L-lysine and L-glutamate, diverging from adenosine’s imidazole synthesis .

Q. How should researchers design experiments to study this compound’s resistance mechanisms in eukaryotic cells?

Resistance studies in CHO cells involve selecting mutants under this compound pressure (10⁻³–10⁻⁴ frequency). Survival curves (Fig. 2) and comparative LC–MS uptake assays (e.g., ΔforL mutants) identify metabolic bypass pathways. Co-administration with deaminase inhibitors (e.g., EHNA) isolates phosphorylation-dependent resistance .

Q. What statistical frameworks are optimal for analyzing this compound’s inhibitory effects in multi-variable assays?

Use Student’s t-tests to compare means (e.g., uptake at 4°C vs. 37°C) and ANOVA for multi-dose inhibition curves. Global fitting of competitive inhibition models (e.g., K₁, Kₘ, Vmax) in software like GraphPad Prism ensures robust parameter estimation .

Q. Methodological Best Practices

Q. How to structure a research question on this compound’s biosynthesis using the PICOT framework?

- Population : S. kaniharaensis SF-557.

- Intervention : Gene knockout (e.g., ΔforC).

- Comparison : Wild-type vs. mutant strains.

- Outcome : this compound yield (HPLC quantification).

- Time : Post-fermentation (72–120 h). This framework ensures alignment with hypotheses on enzyme function .

Q. What criteria (FINER) should guide this compound research questions?

- Feasible : Access to LC–MS and mutant strains.

- Interesting : Novelty in antibiotic resistance mechanisms.

- Novel : Underexplored biosynthesis pathways.

- Ethical : Compliance with microbial research guidelines.

- Relevant : Addressing gaps in nucleoside antibiotic design .

Q. Data Presentation Guidelines

Q. How to present raw and processed this compound data in manuscripts?

Include processed data (e.g., inhibition curves, uptake rates) in the main text. Raw UV/LC–MS spectra belong in appendices. Tables should highlight key parameters (e.g., ε = 7100 M⁻¹cm⁻¹ at 305 nm) with SEM values. Avoid duplicating figures in text .

属性

IUPAC Name |

(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHMEHLJSZMEMI-KSYZLYKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863937 | |

| Record name | Formycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-12-7 | |

| Record name | Formycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Formycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6742-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。